

The Role of UFP-512 in Neuropathic Pain: A Technical Guide

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Compound of Interest		
Compound Name:	UFP-512	
Cat. No.:	B1683366	Get Quote

Executive Summary: **UFP-512** is a potent and selective delta-opioid receptor (DOR) agonist that has demonstrated significant efficacy in preclinical models of chronic inflammatory and neuropathic pain. Contrary to potential conflation with other purinergic-targeting pain therapies, **UFP-512**'s mechanism of action is not mediated by P2X3 receptor antagonism but through the activation of DORs. This activation initiates distinct downstream signaling cascades that alleviate pain and associated depressive-like behaviors. In neuropathic pain states, **UFP-512** has been shown to modulate the PI3K/Akt and Nrf2/HO-1 pathways in the spinal cord, thereby reducing oxidative stress and central sensitization. This guide provides a comprehensive overview of the pharmacology of **UFP-512**, its mechanism of action in neuropathic pain, quantitative data from key studies, and detailed experimental protocols.

Introduction to UFP-512: A Delta-Opioid Receptor Agonist

UFP-512 (H-Dmt-Tic-NH-CH(CH2-COOH)-Bid) is a highly selective peptide-based agonist for the delta-opioid receptor (DOR).[1][2][3] DORs are a class of opioid receptors found in the central and peripheral nervous systems that are implicated in analgesia and mood regulation. [4] Unlike traditional mu-opioid receptor agonists, which are associated with significant side effects and abuse potential, DOR agonists like **UFP-512** are being investigated as alternative analgesics with potentially more favorable safety profiles. **UFP-512** has shown promise not only for its antinociceptive effects but also for its antidepressant-like properties, which are particularly relevant given the high comorbidity of depression with chronic neuropathic pain.



Efficacy of UFP-512 in Neuropathic Pain Models

The therapeutic potential of **UFP-512** in neuropathic pain has been primarily evaluated using the Chronic Constriction Injury (CCI) model in rodents, which mimics the symptoms of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.

In these models, systemic administration of **UFP-512** has been shown to:

- Dose-dependently inhibit mechanical and thermal allodynia, as well as thermal hyperalgesia.
- Reduce depressive-like behaviors that are often associated with chronic pain states.
- Exert antinociceptive effects that are reversible by the specific DOR antagonist naltrindole, confirming the on-target activity of UFP-512.

Quantitative Data Presentation

The following table summarizes the quantitative data on the efficacy of **UFP-512** in a neuropathic pain model. The data is derived from studies using the Chronic Constriction Injury (CCI) model in mice.



Parameter	Experimental Detail	Dosage (i.p.)	Result	Reference
Mechanical Allodynia	von Frey test in CCI mice	1, 3, 10, 20, 30 mg/kg	Dose-dependent inhibition, with maximum effect at 30 mg/kg.	
Thermal Hyperalgesia	Plantar test in CCI mice	1, 3, 10, 20, 30 mg/kg	Dose-dependent inhibition, with maximum effect at 30 mg/kg.	_
Antidepressant Effect	Forced Swim Test & Tail Suspension Test in CCI mice	30 mg/kg	Significantly reduced immobility time, indicating an antidepressant-like effect.	_
Receptor Specificity	Reversal of antiallodynic effect by DOR antagonist	30 mg/kg UFP- 512 + 4 mg/kg naltrindole	The analgesic effects of UFP-512 were reversed by naltrindole.	_

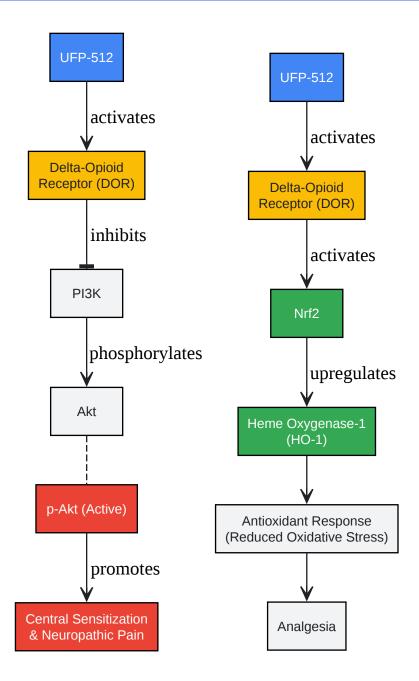
Mechanism of Action in Neuropathic Pain

In the context of neuropathic pain, **UFP-512**'s analgesic effects are attributed to its ability to modulate specific intracellular signaling pathways in the spinal cord, which become dysregulated following nerve injury.

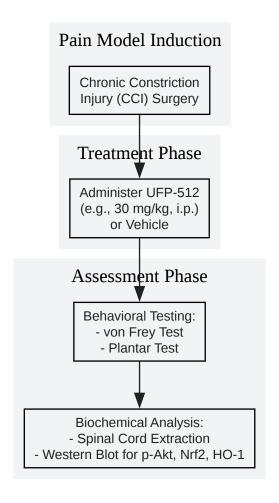
Modulation of the PI3K/Akt Signaling Pathway

Neuropathic pain is associated with the activation of the PI3K/Akt signaling pathway in the spinal cord, which contributes to central sensitization. **UFP-512** has been shown to block this activation. By inhibiting the phosphorylation of Akt, **UFP-512** reduces neuronal hyperexcitability and pain transmission.









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References

- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. In vitro and in vivo pharmacological profile of UFP-512, a novel selective delta-opioid receptor agonist; correlations between desensitization and tolerance PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. UFP-512 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
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